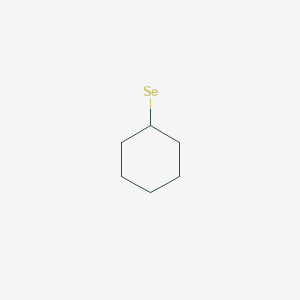![molecular formula C36H70O2S2Se B14308805 1-{[(Octadecanoylsulfanyl)selanyl]sulfanyl}-1-oxooctadecane CAS No. 112919-17-2](/img/structure/B14308805.png)
1-{[(Octadecanoylsulfanyl)selanyl]sulfanyl}-1-oxooctadecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{[(Octadecanoylsulfanyl)selanyl]sulfanyl}-1-oxooctadecane is an organosulfur compound that features both sulfur and selenium atoms within its molecular structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[(Octadecanoylsulfanyl)selanyl]sulfanyl}-1-oxooctadecane typically involves the reaction of octadecanoyl chloride with a thiol and selenol under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is often catalyzed by a base such as triethylamine. The resulting product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Quality control measures are implemented to ensure the purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-{[(Octadecanoylsulfanyl)selanyl]sulfanyl}-1-oxooctadecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and selenoxides.
Reduction: Reduction reactions can convert the compound back to its thiol and selenol precursors.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur or selenium atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and selenoxides.
Reduction: Thiols and selenols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-{[(Octadecanoylsulfanyl)selanyl]sulfanyl}-1-oxooctadecane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organosulfur and organoselenium compounds.
Biology: Studied for its potential antioxidant properties and its role in biological systems.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Wirkmechanismus
The mechanism of action of 1-{[(Octadecanoylsulfanyl)selanyl]sulfanyl}-1-oxooctadecane involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and protecting cells from oxidative damage. It may also modulate signaling pathways involved in inflammation and cell proliferation, contributing to its potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-{[(Octadecanoylsulfanyl)thio]sulfanyl}-1-oxooctadecane: Similar structure but contains sulfur instead of selenium.
1-{[(Octadecanoylsulfanyl)selanyl]selanyl}-1-oxooctadecane: Contains additional selenium atoms.
Uniqueness
1-{[(Octadecanoylsulfanyl)selanyl]sulfanyl}-1-oxooctadecane is unique due to the presence of both sulfur and selenium atoms, which impart distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
112919-17-2 |
|---|---|
Molekularformel |
C36H70O2S2Se |
Molekulargewicht |
678.0 g/mol |
IUPAC-Name |
S-octadecanoylsulfanylselanyl octadecanethioate |
InChI |
InChI=1S/C36H70O2S2Se/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35(37)39-41-40-36(38)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-34H2,1-2H3 |
InChI-Schlüssel |
HKDXXIAVEPWGNX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)S[Se]SC(=O)CCCCCCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


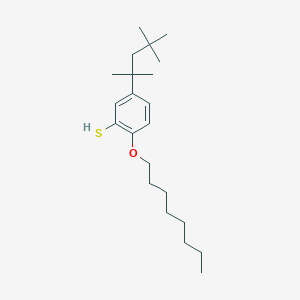

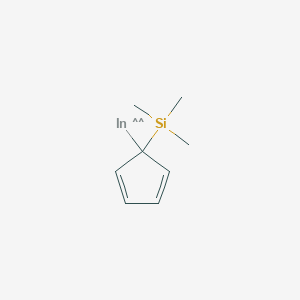
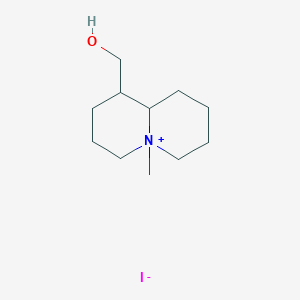


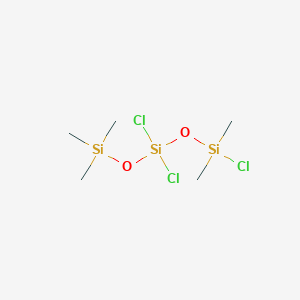
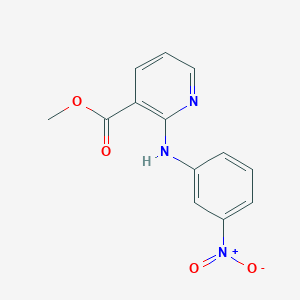
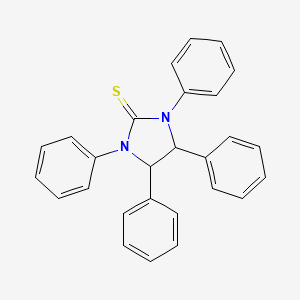
![2-Hydroxy-4-methyl-2-azabicyclo[3.2.1]octan-3-one](/img/structure/B14308802.png)
![Methyl chloro[2-(2,6-dimethylphenyl)hydrazinylidene]acetate](/img/structure/B14308804.png)
![1-Methyl-4-[2-(phenylselanyl)dec-2-ene-1-sulfonyl]benzene](/img/structure/B14308806.png)
